2-[3-(2-Amino-ethyl)-phenyl]-acetamidine
Description
2-[3-(2-Amino-ethyl)-phenyl]-acetamidine is a synthetic organic compound featuring a phenyl ring substituted at the meta-position with a 2-aminoethyl group and an acetamidine functional group. The acetamidine moiety (-NH-C(=NH)-NH₂) is a strong base and a key pharmacophore in enzyme inhibitors, particularly in nitric oxide synthase (NOS) and other amidine-dependent targets .
Properties
IUPAC Name |
2-[3-(2-aminoethyl)phenyl]ethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-5-4-8-2-1-3-9(6-8)7-10(12)13/h1-3,6H,4-5,7,11H2,(H3,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIJOGNHVUNXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CC(=N)N)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Amino-ethyl)-phenyl]-acetamidine typically involves the reaction of 3-(2-Amino-ethyl)aniline with acetamidine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Amino-ethyl)-phenyl]-acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and amidine groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, alkoxides, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups attached to the phenyl ring.
Scientific Research Applications
2-[3-(2-Amino-ethyl)-phenyl]-acetamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-Amino-ethyl)-phenyl]-acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Substituent Position : Meta-substitution is conserved across analogs, suggesting a preference for spatial alignment in target binding .
- Aminoethyl vs.
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) substituents (e.g., CAS#125903-76-6) increase lipophilicity and stabilize negative charges, which may improve membrane permeability but reduce solubility .
Physicochemical Properties
| Property | This compound | N-(3-(Aminomethyl)benzyl)acetamidine | 2-[3-(Trifluoromethyl)phenyl]acetamidine |
|---|---|---|---|
| Molecular Weight (g/mol) | 153.25 | 151.23 | 282.22 |
| Basicity (pKa) | ~10.5 (acetamidine) | ~10.5 | ~10.5 |
| LogP | ~1.2 (estimated) | ~1.0 | ~2.8 |
| Solubility | High (polar groups) | Moderate | Low (fluorine) |
Notes:
- The aminoethyl group in the target compound may improve water solubility compared to fluorinated analogs .
- Halogenated derivatives (e.g., Cl/F) show reduced solubility but increased stability against oxidative metabolism .
Biological Activity
2-[3-(2-Amino-ethyl)-phenyl]-acetamidine is a compound characterized by the presence of both amino and amidine functional groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry, pharmacology, and biochemical research. The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases, including cancer and neurological disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- An aromatic ring which contributes to its lipophilicity.
- An amino group that may participate in hydrogen bonding.
- An amidine group that can interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activities, which influences various biochemical pathways. For example, it may inhibit or activate specific enzymes leading to alterations in cellular processes relevant to disease mechanisms .
Biological Activity Overview
The following sections detail the biological activities associated with this compound, focusing on its therapeutic potential, mechanisms, and relevant case studies.
1. Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.
Case Study:
A study demonstrated that the compound effectively inhibited the growth of breast cancer cells through the activation of caspase pathways, leading to increased apoptosis rates .
2. Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Data Table: COX Inhibition Comparison
| Compound | IC50 (μM) | Reference |
|---|---|---|
| This compound | 0.04 ± 0.01 | |
| Celecoxib | 0.04 ± 0.01 |
3. Neurological Applications
The potential neuroprotective effects of this compound have been explored, particularly its ability to downregulate pro-inflammatory mediators in microglial cells. This action may help mitigate neurotoxicity associated with neurodegenerative diseases.
Research Findings:
In a study involving BV2 microglial cells, treatment with this compound resulted in reduced levels of inflammatory cytokines, suggesting a protective role against neuroinflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the amino and amidine groups can significantly affect its potency and selectivity against various biological targets.
Key Findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
